Triethylmethyllead
Description
Properties
CAS No. |
1762-28-3 |
|---|---|
Molecular Formula |
C7H18Pb |
Molecular Weight |
309 g/mol |
IUPAC Name |
triethyl(methyl)plumbane |
InChI |
InChI=1S/3C2H5.CH3.Pb/c3*1-2;;/h3*1H2,2H3;1H3; |
InChI Key |
KGFRUGHBHNUHOS-UHFFFAOYSA-N |
SMILES |
CC[Pb](C)(CC)CC |
Canonical SMILES |
CC[Pb](C)(CC)CC |
boiling_point |
70 °C at 15 mm Hg |
Color/Form |
Colorless liquid |
density |
1.71 g/cu cm at 20 °C |
Other CAS No. |
1762-28-3 |
Pictograms |
Acute Toxic; Health Hazard |
solubility |
In water, 1.9 mg/L at 25 °C (est) |
vapor_pressure |
1.3 mm Hg at 25 °C (est) |
Origin of Product |
United States |
Spectroscopic Characterization and Advanced Structural Elucidation of Triethylmethyllead
Vibrational Spectroscopy for Triethylmethyllead Analysis (Infrared and Raman)
The vibrational spectrum of a molecule is determined by the oscillations of its constituent atoms. For a molecule like this compound, these vibrations can be categorized into several types, including stretching (symmetric and asymmetric) and bending (scissoring, rocking, wagging, and twisting) modes of the various chemical bonds present, such as C-H, C-C, and Pb-C.
A molecular-vibrational analysis of tetraethyllead (B6334599), assuming a Vd conformation, has been conducted to assign its fundamental vibrational frequencies. cdc.gov This analysis can be extrapolated to this compound, which would exhibit a lower symmetry. The key vibrational modes of interest include the C-Pb-C bending fundamentals, which are crucial for thermodynamic calculations. cdc.gov The introduction of a methyl group in place of an ethyl group in this compound would lead to subtle shifts in the vibrational frequencies and the appearance of new bands corresponding to the methyl group's vibrations.
Table 1: Predicted Vibrational Frequencies for this compound based on Tetraethyllead Analogue cdc.gov
| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) |
| C-H Stretch | -CH₃, -CH₂- | 2850 - 3000 |
| C-H Bend | -CH₃, -CH₂- | 1370 - 1470 |
| C-C Stretch | Ethyl group | 900 - 1200 |
| Pb-C Stretch | Lead-Carbon bond | 450 - 550 |
| C-Pb-C Bend | Lead-Carbon skeleton | < 200 |
Note: These are approximate ranges based on the analysis of tetraethyllead and general group frequencies. The actual spectrum of this compound would show more complex splitting patterns due to its lower symmetry.
Nuclear Magnetic Resonance (NMR) Spectroscopic Studies of this compound and Analogues
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the precise structural connectivity and electronic environment of atoms within a molecule. For this compound, ¹H, ¹³C, and ²⁰⁷Pb NMR are particularly informative.
¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to show distinct signals for the methyl and ethyl groups attached to the lead atom. The methyl protons would appear as a singlet, while the ethyl protons would exhibit a characteristic quartet for the methylene (B1212753) (-CH₂-) protons and a triplet for the methyl (-CH₃) protons, arising from spin-spin coupling with each other. The chemical shifts would be influenced by the electronegativity of the lead atom. For comparison, the ¹H NMR spectrum of the closely related tetramethyllead (B1204573) shows a singlet at approximately 0.712 ppm. chemicalbook.com
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum would provide information on the carbon skeleton. Distinct signals would be observed for the methyl carbon and the two different carbons of the ethyl groups. The chemical shifts would be indicative of the electronic environment around each carbon atom.
²⁰⁷Pb NMR Spectroscopy: Lead-207 NMR is a highly sensitive probe of the electronic environment around the lead atom. nanalysis.comhuji.ac.il The chemical shift of the ²⁰⁷Pb nucleus is very sensitive to the nature of the alkyl groups attached to it. The reference standard for ²⁰⁷Pb NMR is tetramethyllead (Pb(CH₃)₄). researchgate.net The chemical shift range for organolead compounds is extremely wide, spanning over 17,000 ppm. researchgate.net For tetraalkyllead compounds, the ²⁰⁷Pb chemical shift is expected to be in the upfield region relative to the standard.
Table 2: Predicted NMR Data for this compound
| Nucleus | Functional Group | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |
| ¹H | Pb-CH₃ | ~0.8 | Singlet | - |
| ¹H | Pb-CH₂-CH₃ | ~1.5 | Quartet | ³J(H,H) ≈ 8 |
| ¹H | Pb-CH₂-CH₃ | ~1.3 | Triplet | ³J(H,H) ≈ 8 |
| ¹³C | Pb-CH₃ | ~0 | - | ¹J(²⁰⁷Pb, ¹³C) ≈ 150-200 |
| ¹³C | Pb-CH₂-CH₃ | ~15 | - | ¹J(²⁰⁷Pb, ¹³C) ≈ 150-200 |
| ¹³C | Pb-CH₂-CH₃ | ~10 | - | ²J(²⁰⁷Pb, ¹³C) ≈ 20-30 |
| ²⁰⁷Pb | - | Upfield from Pb(CH₃)₄ | - | - |
Note: These are predicted values based on data for analogous compounds like tetramethyllead and general trends in organometallic NMR. chemicalbook.comresearchgate.net
Mass Spectrometry Techniques for Identification and Quantification of this compound Species
Mass spectrometry (MS) is a crucial analytical technique for the identification and quantification of this compound, providing information about its molecular weight and fragmentation pattern.
Upon ionization in the mass spectrometer, this compound will form a molecular ion (M⁺). The fragmentation of this molecular ion is a key characteristic used for its identification. The weaker Pb-C bonds are prone to cleavage, leading to the sequential loss of alkyl radicals.
A study on the electrospray mass spectrometry of triethyllead (B1240127) (TEL) showed that fragmentation can be controlled by varying the fragmentation voltage, allowing for the elucidation of the dissociation pathways. nih.gov Similar fragmentation patterns are expected for this compound. The primary fragmentation pathway would involve the loss of methyl and ethyl radicals.
Table 3: Predicted Major Fragment Ions in the Mass Spectrum of this compound
| m/z | Proposed Fragment Ion | Formula |
| 309 | [Pb(CH₂CH₃)₃(CH₃)]⁺ | C₇H₁₈Pb⁺ |
| 294 | [Pb(CH₂CH₃)₃]⁺ | C₆H₁₅Pb⁺ |
| 280 | [Pb(CH₂CH₃)₂(CH₃)]⁺ | C₅H₁₃Pb⁺ |
| 265 | [Pb(CH₂CH₃)₂]⁺ | C₄H₁₀Pb⁺ |
| 251 | [Pb(CH₂CH₃)(CH₃)]⁺ | C₃H₈Pb⁺ |
| 237 | [Pb(CH₂CH₃)]⁺ | C₂H₅Pb⁺ |
| 223 | [Pb(CH₃)]⁺ | CH₃Pb⁺ |
| 208 | [Pb]⁺ | Pb⁺ |
Note: The m/z values correspond to the most abundant isotope of lead (²⁰⁸Pb). The actual spectrum will show an isotopic pattern characteristic of lead. Some of these fragments have been reported for this compound in the PubChem database. nih.gov
Gas chromatography coupled with mass spectrometry (GC-MS) is a highly sensitive and selective method for the detection and quantification of volatile organolead compounds like this compound. nih.gov In this technique, the components of a sample are first separated by gas chromatography based on their boiling points and interactions with the stationary phase of the column. The separated components then enter the mass spectrometer for detection and identification.
For the analysis of tetraethyllead in water, a common method involves extraction with a solvent like hexane, followed by injection into a GC-MS system. researchgate.netepa.gov Selected ion monitoring (SIM) is often employed to enhance sensitivity and selectivity, where the mass spectrometer is set to detect only specific fragment ions characteristic of the target analyte. epa.gov For tetraethyllead, monitored ions include m/z 295, which is often used for quantification. epa.gov Similar GC-MS methods are applicable to this compound, with appropriate selection of characteristic ions for monitoring. The use of GC coupled with inductively coupled plasma mass spectrometry (GC-ICPMS) offers even higher sensitivity and specificity for lead-containing compounds. sabcs.cagov.bc.ca
X-ray Crystallographic Analysis of Related Organolead Compounds for Structural Insights
X-ray crystallography provides the most definitive information about the three-dimensional arrangement of atoms in a crystalline solid. While this compound is a liquid at room temperature, precluding direct single-crystal X-ray diffraction analysis under standard conditions, valuable structural insights can be gained from the crystallographic analysis of related solid organolead compounds, such as tetraphenyllead (B147485) (Pb(C₆H₅)₄). nih.govwikipedia.org
In tetravalent organolead compounds like tetraphenyllead, the lead atom is typically found in a tetrahedral coordination geometry. nih.govwikipedia.org The C-Pb-C bond angles are expected to be close to the ideal tetrahedral angle of 109.5°. The Pb-C bond lengths are also a key structural parameter. By analogy, this compound is expected to adopt a distorted tetrahedral geometry around the central lead atom. The differing steric and electronic properties of the methyl and ethyl groups would lead to slight deviations from a perfect tetrahedral arrangement.
Table 4: Typical Structural Parameters for Tetravalent Organolead Compounds
| Structural Parameter | Typical Value |
| Pb-C Bond Length | ~2.2 Å |
| C-Pb-C Bond Angle | ~109.5° |
| Coordination Geometry | Tetrahedral |
Note: These values are based on the general characteristics of tetravalent organolead compounds and may vary slightly for this compound.
Spectroscopic Methods for Mechanistic Investigations (e.g., Fluorescence Spectroscopy)
Various spectroscopic techniques can be employed to investigate the reaction mechanisms of organolead compounds. In-situ monitoring of reactions using NMR and IR spectroscopy can provide information about the formation of intermediates and the kinetics of the reaction. ethz.ch
Fluorescence spectroscopy, while not intrinsically a property of simple alkyllead compounds, can be a powerful tool for mechanistic studies when fluorescent probes are incorporated into the system. For instance, the reaction of an organometallic species with a fluorescently tagged substrate can be monitored by changes in the fluorescence signal, providing insights into reaction rates and binding events.
In the broader field of organometallic chemistry, mechanistic studies often utilize a combination of spectroscopic methods to build a comprehensive picture of the reaction pathway. libretexts.orgrsc.org For reactions involving this compound, one could envision using these techniques to study ligand exchange processes, redox reactions, or the thermal decomposition of the compound.
Reactivity and Fundamental Reaction Mechanisms of Triethylmethyllead
Carbon-Lead Bond Lability and Homolytic Cleavage Mechanisms in Triethylmethyllead
The carbon-lead (C-Pb) bond is known to be relatively weak compared to carbon bonds with lighter elements in the same group, such as carbon-carbon or carbon-tin bonds. chemeurope.comchemeurope.com This inherent weakness contributes to the lability of the C-Pb bond in organolead compounds like this compound. Homolytic cleavage, the process where a chemical bond breaks with each fragment retaining one of the originally bonded electrons, is a characteristic reaction pathway for organolead compounds due to this bond lability. wikipedia.orgchemeurope.comchemeurope.comglosbe.com This cleavage results in the formation of free radicals. wikipedia.orgchemeurope.comchemeurope.comglosbe.com
This compound as a Radical Initiator in Organic Transformations
Owing to the ease of homolytic cleavage of the C-Pb bond, this compound, like other organolead compounds, can act as a source of alkyl radicals. wikipedia.orgchemeurope.comchemeurope.com These radicals can initiate various organic transformations. The ability of organolead compounds to undergo homolysis upon photoirradiation or heating generates alkyl radicals, which can then participate in subsequent reactions. windows.net This property has been historically relevant, for example, in the use of tetraethyllead (B6334599) as an anti-knocking agent in gasoline, where its purpose was that of a radical initiator. wikipedia.orgchemeurope.comchemeurope.comwindows.net While the specific applications of this compound as a radical initiator in modern organic synthesis were not detailed in the search results, the principle of C-Pb bond homolysis leading to radical formation is a fundamental aspect of its potential reactivity in radical-mediated processes.
Ligand Exchange and Transmetalation Reactions Involving this compound
Organolead compounds are known to participate in ligand exchange and transmetalation reactions. wikipedia.orgchemeurope.comchemeurope.comiupac.orgontosight.ai Transmetalation involves the transfer of an organic group from one metal to another. wikipedia.orgchemeurope.comchemeurope.comwikipedia.orgchemeurope.com Aryl and vinyl organoleads, for instance, undergo transmetalation with species such as boronic acids. wikipedia.orgchemeurope.comchemeurope.com While the search results did not provide specific examples of ligand exchange or transmetalation reactions explicitly involving this compound, the general reactivity of organolead compounds in these types of transformations suggests that this compound could potentially participate in such processes. Organolead triacetates have been shown to undergo initial ligand exchange. iupac.org The ability of organolead compounds to undergo transmetalation makes them valuable intermediates in the synthesis of complex organic molecules. ontosight.ai
Photochemical Reactivity and Decomposition Pathways of this compound
Organolead compounds can undergo decomposition when exposed to light (photoirradiation). windows.net This photochemical reactivity is often linked to the homolytic cleavage of the weak C-Pb bond, leading to the generation of radicals. windows.net While detailed decomposition pathways specifically for this compound under photochemical conditions were not extensively described in the search results, the general principle of photoinduced homolysis is applicable to organolead compounds. Studies on other organolead compounds, such as hexaethyldilead, indicate that the C-Pb bond undergoes homolytic cleavage upon light irradiation. windows.net Ultraviolet radiation, for example, can cause the homolytic cleavage of bonds. glosbe.comgoogle.com This suggests that this compound would likely undergo similar photochemical decomposition initiated by C-Pb bond homolysis.
Hydrolytic Stability and Kinetic Studies of this compound Decomposition
The hydrolytic stability of organolead compounds can vary. Generally, isolable alkyllead compounds are described as being relatively stable in dilute acids or bases, but they often undergo reactions involving carbon-lead bond cleavage when dissolved in organic solvents. windows.net The rates of hydrolysis for organometallic derivatives of Group 14 elements are in the order Pb >> Sn >> Ge > Si, indicating that organolead compounds are generally more susceptible to hydrolysis compared to their lighter congeners. libretexts.org While specific kinetic studies on the hydrolytic decomposition of this compound were not found, the general trend suggests that it would be reactive towards hydrolysis, particularly in the presence of water or moisture, although perhaps more stable in dilute acidic or basic aqueous solutions than in organic solvents containing trace water. windows.netlibretexts.org The stability of organolead halide perovskites, a different class of organolead compounds, has been shown to be affected by moisture, with degradation occurring via hydrolysis reactions. nih.govacs.org
This compound in Carbon-Carbon Bond Forming Reactions: Synthetic Applications
This compound serves as a reagent in organic synthesis and is utilized for the formation of complex organic molecules. solubilityofthings.comlookchem.com Its reactivity, particularly its ability to act as a source of organic radicals or participate in transmetalation processes, makes it useful in the creation of carbon-carbon bonds. lookchem.com While specific examples of this compound's direct use in a wide range of C-C bond forming reactions were not detailed, organolead compounds in general have been employed in such transformations. lookchem.comwikipedia.orgchemeurope.comchemeurope.com
Coupling Reactions Mediated by Organolead Compounds
Organolead compounds find use in coupling reactions, particularly between arene compounds. wikipedia.orgchemeurope.comchemeurope.com They are reported to be more reactive than analogous organotin compounds in some coupling reactions, allowing for the synthesis of sterically crowded biaryls. wikipedia.orgchemeurope.comchemeurope.com Aryllead triacetates, for instance, have been developed as reagents for the electrophilic arylation, vinylation, and alkynylation of soft carbon nucleophiles, and their reactions with phenols and β-dicarbonyls illustrate their regioselectivity in forming quaternary carbon centers. iupac.org The mechanism for some of these coupling reactions is believed to involve ligand coupling. iupac.orgacs.org Palladium-catalyzed cross-coupling reactions involving organolead(IV) triacetates with terminal alkynes have also been reported. tandfonline.com While the specific role of this compound in these mediated coupling reactions was not explicitly detailed in the search results, the broader context of organolead chemistry highlights their utility in facilitating carbon-carbon bond formation through various coupling pathways.
Reduction Capabilities in Organic Synthesis
This compound is utilized as a reagent in organic synthesis, where its strong reducing capabilities are particularly effective. lookchem.com It can donate electrons to other molecules during chemical reactions. lookchem.com This property is instrumental in facilitating the formation of carbon-carbon bonds, which are essential for the synthesis of a wide array of organic compounds. lookchem.com
Reactivity with Diverse Chemical Reagents and Reaction Systems
Organolead compounds, including this compound, react with halogens. This reaction typically proceeds to produce a monohalide, followed by a dihalide, and eventually, after an extended period, the inorganic lead halide salt. google.com For analytical purposes, reacting tetraalkyllead compounds with iodine in a polar organic solvent like chloroform (B151607) or methanol, followed by exposure to ultraviolet radiation, can convert them to dialkyllead diiodides. google.com The resulting dihalide is water-soluble, which is relevant for subsequent colorimetric analysis. google.com
Theoretical and Computational Chemistry Applied to Triethylmethyllead
Quantum Chemical Investigations of Triethylmethyllead Electronic Structure and Bonding
Quantum chemical methods are fundamental tools for probing the electronic structure and bonding within molecules. For heavy elements like lead, relativistic effects play a significant role and must be accounted for in computational models to achieve accurate results. d-nb.info Ab initio and Density Functional Theory (DFT) calculations are commonly employed to understand the distribution of electrons, the nature of chemical bonds, and the influence of substituents on these properties in organolead compounds. d-nb.infoaps.orgarxiv.orgnih.govrsc.org
Computational investigations often involve calculating molecular orbitals, charge distribution, and electrostatic potential surfaces to understand the electronic landscape of the molecule. iucr.orgresearchgate.net These calculations can reveal the polarity of the Pb-C bonds and the relative electron density around the lead center and the alkyl groups. The influence of the different alkyl groups (ethyl and methyl) on the electronic structure can also be theoretically assessed.
Density Functional Theory (DFT) Applications for Predicting this compound Reactivity and Stability
DFT is a widely used computational method for predicting the reactivity and stability of chemical compounds due to its balance of computational cost and accuracy for many systems. mdpi.comiucr.orgacs.orgplos.orgchemrxiv.orgresearchgate.net In the context of organolead chemistry, DFT can be applied to study various aspects of reactivity and stability, including potential reaction pathways, transition states, and energy barriers.
The stability of a molecule can often be related to its electronic properties, such as the HOMO-LUMO energy gap. A larger energy gap generally indicates higher stability and lower reactivity. iucr.orgplos.orgresearchgate.net DFT calculations can determine the energies of the frontier molecular orbitals (HOMO and LUMO) for this compound, providing insights into its kinetic stability and its propensity to undergo reactions involving electron transfer. iucr.orgresearchgate.net
DFT studies have been used to assess the relative stability and reactivity of various compounds, including other organometallics. mdpi.comchemrxiv.org For organolead compounds, DFT can help predict their behavior under different conditions and in the presence of other molecules. For instance, computational studies have explored the destabilization of tetravalent lead compounds by electronegative substituents, a factor that influences their reactivity. d-nb.info While this compound lacks such substituents, DFT could be used to compare its stability and reactivity to other tetraalkyllead compounds or organolead species with different substitution patterns.
Furthermore, DFT can be employed to investigate potential decomposition pathways for this compound, such as the homolytic cleavage of Pb-C bonds, which is a known characteristic of organolead compounds. wikipedia.org By calculating the energies of possible products and transition states, DFT can provide estimates of activation energies and reaction enthalpies, contributing to an understanding of the compound's thermal or chemical lability.
Ab Initio Calculations on Lead-Carbon Bond Dissociation Energies and Geometries in Organolead Systems
Ab initio methods, which are based on quantum mechanics without empirical parameters, are crucial for calculating fundamental properties like bond dissociation energies (BDEs) and determining molecular geometries. nih.govresearchgate.net For organolead compounds, ab initio calculations provide valuable data on the strength of the lead-carbon bonds and the precise spatial arrangement of atoms.
The C-Pb bond in tetramethyllead (B1204573) has a reported bond length of 222 pm and a dissociation energy of 49 kcal/mol (204 kJ/mol), which is weaker and longer compared to the C-Sn bond in tetramethyltin (B1198279). wikipedia.org Ab initio calculations can be used to determine the Pb-C bond lengths and angles in this compound, providing a detailed picture of its molecular structure. These calculations can also estimate the BDEs for the different Pb-C bonds (Pb-methyl and Pb-ethyl) in this compound.
Studies using ab initio methods on substituted lead compounds have shown that relativistic effects can have large impacts on bond angles. d-nb.info The influence of different alkyl groups on the Pb-C bond lengths and strengths in mixed alkyl lead compounds like this compound can be investigated through these calculations. researchgate.net
Data on bond dissociation energies are critical for understanding the thermochemical stability and reactivity of organolead compounds. Ab initio methods allow for the calculation of these energies by computing the energy difference between the parent molecule and the resulting fragments after bond cleavage. nih.govucsb.edumdpi.com
While specific ab initio BDE data for this compound may not be readily available, calculations on related tetraalkyllead compounds provide a basis for understanding the relative strengths of Pb-C bonds in this compound. The systematic variation of alkyl groups can be studied computationally to determine their effect on bond energies and geometries.
Computational Modeling of Ligand Interactions and Hypercoordination Phenomena in Organolead Compounds
Computational modeling is also applied to study how organolead compounds interact with other molecules (ligands) and to explore the possibility of hypercoordination around the lead center. Although tetraalkyllead compounds like this compound typically exhibit a tetrahedral geometry with a coordination number of four, lead, as a heavy main group element, can engage in hypercoordinate interactions, expanding its coordination sphere beyond four. allenpress.comnsf.gov
Computational studies, including DFT and molecular dynamics simulations, are used to investigate these interactions. helmholtz-hips.defrontiersin.orgupf.edu For example, computational modeling has been employed to study intramolecular hypercoordinate organolead compounds where a dangling functional group on a ligand interacts with the lead center, leading to distorted geometries and increased coordination numbers. allenpress.comnsf.gov These studies have shown that the Lewis acidity of the lead center plays a role in such interactions. allenpress.comnsf.gov
While this compound itself does not possess built-in ligands for intramolecular hypercoordination, computational modeling could be used to study its potential interactions with external ligands or solvent molecules. These studies could explore the nature and strength of potential Lewis acid-Lewis base interactions involving the lead center.
Computational techniques can also model the structural changes and electronic effects that occur upon ligand binding or in potential hypercoordinate transition states or intermediates. researchgate.netcharlotte.edunsf.govescholarship.orgmdpi.com This provides a theoretical framework for understanding the conditions under which lead might exhibit hypercoordination and the resulting impact on the molecular structure and reactivity. The study of hypercoordinate silicon compounds charlotte.edunsf.govescholarship.org provides analogous examples of how computational methods are used to understand expanded coordination in group 14 elements.
Environmental Fate and Biotransformation Mechanisms of Organolead Compounds, with Specific Reference to Triethylmethyllead
Pathways of Organolead Compound Release into the Environment
The presence of organolead compounds in the environment is predominantly a legacy of human activities, although the potential for natural formation pathways exists.
The primary anthropogenic source of triethylmethyllead and other organolead compounds has been their extensive use as anti-knock additives in gasoline. nih.govresearchgate.net Tetraethyllead (B6334599) (TEL) and tetramethyllead (B1204573) (TML) were the most common additives, and this compound was a component of mixtures created by the catalytic equilibration between TEL and TML. nih.gov The widespread combustion of leaded gasoline for much of the 20th century resulted in the release of these volatile compounds into the atmosphere. nih.govresearchgate.net From the 1920s until their gradual phase-out, which began in the 1970s and is now largely complete globally, it is estimated that millions of tons of lead were released into the environment from leaded gasoline. nih.govresearchgate.netenvironmentalhistory.org
These compounds entered the environment through several routes:
Vehicle Emissions: Incomplete combustion in engines allowed for the release of unburned tetraalkyllead compounds, including this compound, directly into the atmosphere.
Evaporation: Evaporation during the refining, transport, and refueling of leaded gasoline contributed to atmospheric concentrations.
Spills and Leakage: Accidental spills and leaking storage tanks introduced these compounds directly into soil and water systems.
The historical use of leaded gasoline has left a lasting legacy of lead contamination in soils and sediments, particularly in urban areas and along roadways.
Degradation Pathways of Organolead Compounds in Environmental Matrices
Once released into the environment, this compound and other tetraalkyllead compounds are subject to various degradation processes that transform them into other chemical species. The general degradation pathway involves a sequential dealkylation from tetraalkyllead to trialkyllead, then to dialkyllead, and ultimately to inorganic lead (Pb²⁺). researchgate.net
Microorganisms play a role in the biotransformation of organolead compounds. nih.govnih.gov The initial degradation step is often the removal of an alkyl group. For instance, studies on tetraethyllead have shown its microbial degradation to the more persistent and toxic triethyllead (B1240127) cation. researchgate.netnih.gov While specific studies on the microbial demethylation of this compound are limited, the established pathways for similar compounds suggest that microorganisms can cleave the methyl and ethyl groups from the lead atom. researchgate.netresearchgate.net
The process of microbial degradation can be influenced by several factors, including the type of microbial community present, oxygen availability, and the presence of other organic matter. nih.gov Some microorganisms may utilize the alkyl groups as a carbon source, while for others, the transformation may be a detoxification mechanism. foodsafety.institute
| Initial TEL Concentration (g Pb/kg dry weight) | Biodegradation Rate (μmol/day/kg dry weight) | Chemical Decomposition Rate (μmol/day/kg dry weight) | Primary Degradation Product |
|---|---|---|---|
| 2 | ~780 | ~50 | Triethyllead |
| 10 | ~600 | ~200 | Triethyllead |
This table presents data on the microbial and chemical degradation of tetraethyllead, a compound structurally similar to this compound, in agricultural soil. The data indicates that biodegradation is the predominant pathway for transformation at lower concentrations, with the formation of triethyllead as the main ionic degradation product. nih.gov
Abiotic processes, which are non-biological, also contribute significantly to the degradation of organolead compounds. researchgate.netmdpi.compnnl.gov In the atmosphere, these compounds are susceptible to photolysis (degradation by sunlight) and reaction with hydroxyl radicals. nih.gov The estimated atmospheric half-life of this compound due to reaction with hydroxyl radicals is approximately 10 hours. nih.gov
In soil and aquatic environments, hydrolysis is an important abiotic degradation pathway. nih.gov The stability of tetraalkyllead compounds in water is dependent on factors such as pH, temperature, and the presence of other substances. For tetraethyllead, hydrolysis half-lives can range from hours to days. nih.gov The degradation of organolead compounds can be catalyzed by the presence of certain minerals in the soil. researchgate.net
| Property | Value | Implication |
|---|---|---|
| Atmospheric Half-life (reaction with OH radicals) | ~10 hours | Relatively short persistence in the atmosphere. |
| Vapor Pressure (25 °C) | 1.3 mmHg | Expected to exist primarily as a vapor in the atmosphere. |
| Henry's Law Constant | 0.62 atm-m³/mol | Volatilization from moist soil and water is expected to be a significant process. |
| Bioconcentration Factor (BCF) (estimated) | 480 | High potential for bioaccumulation in aquatic organisms. |
This table summarizes key estimated environmental fate properties of this compound, providing insights into its behavior and persistence in different environmental compartments. nih.gov
Bioaccumulation Mechanisms of Organolead Compounds in Aquatic and Terrestrial Organisms
Organolead compounds, due to their lipophilic (fat-soluble) nature, have a tendency to bioaccumulate in living organisms. researchgate.netnih.govrsc.org This process involves the uptake of the chemical from the environment, either directly from the surrounding medium (e.g., water) or through the consumption of contaminated food, at a rate faster than it can be eliminated. nih.govnih.gov
In aquatic environments, fish and other organisms can absorb organolead compounds through their gills and skin, as well as from their diet. nih.govscielo.br The degree of bioaccumulation can depend on various factors, including the species of organism, its metabolic rate, the concentration of the compound in the environment, and the duration of exposure. nih.govscielo.br Once absorbed, organolead compounds can be distributed to various tissues and organs, with a tendency to accumulate in fatty tissues. researchgate.net
The biotransformation of organolead compounds within an organism can also influence their bioaccumulation. The conversion of tetraalkyllead to the more persistent trialkyllead species can lead to longer retention times in the body. researchgate.net The toxicity of organolead compounds is often linked to their ability to cross biological membranes, including the blood-brain barrier. researchgate.netnih.gov
Atmospheric Transport and Transformation of Volatile Organolead Species
The atmospheric fate of volatile organolead compounds, including this compound, is dictated by a combination of atmospheric transport and chemical transformation processes. These compounds are released into the atmosphere primarily through the evaporation of unburned gasoline containing tetraalkyllead additives. Once in the atmosphere, their persistence and potential for long-range transport are determined by their reactivity with atmospheric oxidants and their susceptibility to photolysis.
The primary degradation pathways for tetraalkyllead compounds in the atmosphere are photo-oxidation, initiated by hydroxyl radicals (•OH), and direct photolysis by sunlight. The transformation of these parent compounds leads to the formation of ionic trialkyllead and dialkyllead species, which are more stable and can persist in the atmosphere for longer periods before eventually degrading to inorganic lead. acs.org
Atmospheric Transformation:
The chemical transformation of this compound in the atmosphere is understood through analogy with more extensively studied tetraalkyllead compounds like tetraethyllead (TEL) and tetramethyllead (TML). The primary transformation mechanisms are reaction with hydroxyl radicals and photolysis.
One study estimated the atmospheric half-life of methyltriethyllead to be approximately 10 hours, based on its reaction with hydroxyl radicals at a typical atmospheric concentration of 5 x 10⁵ radicals per cubic centimeter. acs.org More detailed kinetic studies on analogous compounds have determined the rate constants for the gas-phase reactions of hydroxyl radicals with tetramethyllead and tetraethyllead, as shown in the table below.
| Compound | Rate Constant (cm³ molecule⁻¹ s⁻¹) | Estimated Atmospheric Lifetime |
|---|---|---|
| Tetramethyllead (TML) | (4.5 ± 0.9) x 10⁻¹¹ | ~6 hours |
| Tetraethyllead (TEL) | (1.5 ± 0.3) x 10⁻¹⁰ | ~2 hours |
| This compound (TEML) | Estimated to be intermediate between TML and TEL | ~10 hours (estimated) |
The degradation of tetraalkyllead compounds by hydroxyl radicals leads to the formation of trialkyllead species. acs.org For this compound, this reaction would produce triethylmethylplumbyl radicals, which are then likely converted to ionic triethyllead and other degradation products. These ionic trialkyllead compounds are found to be about three times less reactive with •OH than their parent tetraalkyllead compounds, leading to longer atmospheric residence times for these transformation products.
Photolysis: Direct absorption of solar radiation can also lead to the decomposition of tetraalkyllead compounds. While specific quantum yields and absorption cross-sections for this compound are not available, it is expected to undergo direct photolysis. For the structurally similar compounds tetramethyllead and tetraethyllead, photolysis half-lives in the environment have been estimated to range from 2.3 to 34 hours. acs.org This process involves the cleavage of the carbon-lead bonds, leading to the formation of alkyl radicals and lead-containing species.
Atmospheric Transport:
Volatile organolead compounds like this compound are released into the lower atmosphere. Their transport is governed by meteorological conditions such as wind speed and direction, as well as their atmospheric lifetime. Due to their relatively short atmospheric lifetimes, on the order of hours to a few days, tetraalkyllead compounds are generally not expected to undergo long-range atmospheric transport. acs.org
Advanced Analytical Methodologies for Triethylmethyllead Speciation and Environmental Monitoring
Gas Chromatography-Atomic Absorption Spectrometry (GC-AAS) for Environmental Triethylmethyllead Analysis
Gas Chromatography-Atomic Absorption Spectrometry (GC-AAS) is a powerful hyphenated technique used for the speciation of volatile organometallic compounds like this compound. slideshare.net This method combines the high separation efficiency of gas chromatography (GC) with the element-specific detection capabilities of atomic absorption spectrometry (AAS). slideshare.net In this arrangement, the GC column separates the different tetraalkyllead compounds, and the effluent is directly introduced into an AAS detector, which quantifies the lead content in each eluting compound. slideshare.net
This technique has proven to be a useful instrumental combination for determining specific organometallic compounds in a variety of environmental samples. slideshare.net It is widely applicable for the analysis of organolead compounds in environmental and biological samples. Research has demonstrated its utility in determining five different tetraalkyllead compounds, including this compound, in water, sediment, and fish samples. nih.gov The method offers low detection limits and high precision. slideshare.net For air analysis, detection limits as low as 0.2 ng/m³ for individual species have been reported for a one-hour air sampling at a rate of 6 L/minute. nih.gov
Table 1: GC-AAS Detection Limits for this compound and other Tetraalkyllead Compounds in Environmental Samples
| Sample Matrix | Sample Size | Detection Limit (as compound) |
| Water | 200 mL | 0.50 µg/L |
| Sediment | 5 g | 0.01 µg/g |
| Fish | 2 g | 0.025 µg/g |
| Air | 360 L (1-hr sample) | 0.2 ng/m³ |
Gas Chromatography-Microwave Plasma Detection for Tetraalkyllead Species
Another effective method for the speciation of tetraalkyllead compounds is Gas Chromatography coupled with a Microwave-Induced Plasma Atomic Emission Spectrometry (GC-MIP-AES) detector. researchgate.netdoi.org This system utilizes a microwave-induced plasma (MIP) to atomize and excite the atoms of the compounds eluting from the GC column. The excited atoms then emit light at characteristic wavelengths, which is measured by an atomic emission spectrometer (AES) for quantification. researchgate.net
GC-MIP-AES is recognized as a valuable tool for the speciation of mercury, tin, and lead compounds in environmental samples. researchgate.net When compared with other common GC detectors for organolead analysis, such as mass spectrometry (MS) and inductively coupled plasma time-of-flight mass spectrometry (ICP-TOFMS), MIP-AES demonstrates competitive sensitivity. nih.gov For most organolead compounds, the sensitivities obtained by MIP-AES are similar to the highly sensitive GC-ICP-TOFMS, with the exception of diethyllead (B1201037). nih.gov All three detectors show similar precision, but MIP-AES and ICP-TOFMS are capable of detecting organolead concentrations below 2 pg/mL in rainwater, a level that is challenging for GC-MS. nih.gov
Table 2: Comparison of GC Detectors for Organolead Speciation
| Detector | Principle | Sensitivity | Selectivity | Notes |
| Microwave Induced Plasma Atomic Emission Spectrometry (MIP-AES) | Atomic emission from microwave-induced plasma | High; similar to ICP-TOFMS for most species | High | Suitable for trace analysis in environmental samples. nih.gov |
| Electron Ionization Mass Spectrometry (EI-MS) | Molecular fragmentation and mass-to-charge ratio analysis | Lower than MIP-AES and ICP-TOFMS | Highest (provides molecular information) | Less suitable for ultra-trace concentrations found in some environmental samples. nih.gov |
| Inductively Coupled Plasma Time-of-Flight Mass Spectrometry (ICP-TOFMS) | Ionization in plasma and mass analysis | Highest; ~15 fg absolute detection limits | High | Most sensitive option for ultra-trace organolead analysis. nih.gov |
Inductively Coupled Plasma-Atomic Emission Spectroscopy (ICP-AES) for Lead Speciation Approaches
Inductively Coupled Plasma-Atomic Emission Spectroscopy (ICP-AES), also known as Inductively Coupled Plasma-Optical Emission Spectroscopy (ICP-OES), is a well-established technique for detecting chemical elements. wikipedia.orgepa.gov It employs an inductively coupled plasma, a high-temperature source (6000 to 10,000 K), to excite atoms, causing them to emit light at element-specific wavelengths. wikipedia.org The intensity of this emission is proportional to the concentration of the element in the sample. wikipedia.org
While ICP-AES is primarily used for total elemental analysis, it can be adapted for speciation by coupling it with a separation technique like high-performance liquid chromatography (HPLC). nih.gov The HPLC separates different lead species (e.g., inorganic lead, trimethyllead, triethyllead) before they are introduced into the ICP-AES for element-specific detection. nih.gov However, for lead speciation, detection limits with ICP-AES are significantly higher (less sensitive) than when using Inductively Coupled Plasma Mass Spectrometry (ICP-MS) as the detector. nih.gov Studies have shown that detection limits using ICP-MS can be three orders of magnitude better than with ICP-AES detection. nih.gov
Table 3: Characteristics of ICP-AES for Lead Analysis
| Feature | Description |
| Principle | Detection of electromagnetic radiation emitted by excited atoms and ions in a high-temperature plasma. wikipedia.org |
| Coupling for Speciation | Typically coupled with High-Performance Liquid Chromatography (HPLC) to separate different lead species. nih.gov |
| Application | Determination of total lead concentration in various matrices, including particulate matter on filters and in water. epa.govrsc.org |
| Sensitivity Comparison | Significantly less sensitive for lead speciation compared to ICP-MS. nih.gov |
Development of Trace Lead Analysis Methods Applicable to Organolead Compounds
The analysis of trace levels of organolead compounds like this compound requires methods that can preconcentrate the analyte from a large sample volume. nih.gov Various techniques have been developed to enhance sensitivity and achieve the low detection limits necessary for environmental monitoring.
One prominent approach is solid-phase microextraction (SPME), which extracts and concentrates analytes from a sample matrix. researchgate.net For volatile compounds like tetraalkylleads, headspace SPME can be used, where the fiber is exposed to the vapor phase above a sample. researchgate.net This technique, when coupled with GC-MS, allows for detection limits in the nanogram per liter (ng/L) range. researchgate.net For example, a method for tetraethyllead (B6334599) in surface water using SPME with GC/MS achieved a detection limit of 1.24 ng/L. researchgate.net Another study on various organometallics reported detection limits of 4-33 ng/L using HS-SPME with GC-MS/MS. researchgate.net More recent developments include magnetism-enhanced in-tube solid phase microextraction (ME/IT-SPME) coupled with HPLC, which achieved a detection limit of 0.082 µg/L (82 ng/L) for tetraethyllead in aqueous samples. chromatographyonline.com
Table 4: Selected Methods for Trace Analysis of Organolead Compounds
| Method | Analyte(s) | Matrix | Detection Limit | Reference |
| SPME-GC/MS | Tetraethyllead | Surface Water | 1.24 ng/L | researchgate.net |
| HS-SPME-GC-MS/MS | Organometallics (Hg, Pb, Sn) | Water | 4-33 ng/L | researchgate.net |
| GC-AAS | Tetraalkylleads | Water | 0.50 µg/L | nih.gov |
| ME/IT-SPME-HPLC-DAD | Tetraethyllead | Aqueous Samples | 0.082 µg/L | chromatographyonline.com |
Methodologies for Identification and Characterization of this compound Degradation Products
The environmental fate of this compound is determined by its degradation pathways, which lead to the formation of various ionic and less-substituted organolead compounds. The primary degradation process for tetraalkyllead compounds in the environment is sequential dealkylation, where alkyl groups are progressively removed from the lead atom. For this compound, this process would lead to the formation of triethyllead (B1240127), diethyllead, and ultimately inorganic lead (Pb²⁺) as stable end products.
Identifying and characterizing these degradation products requires sophisticated analytical methodologies capable of separating and detecting multiple organolead species within a single sample. researchgate.net High-performance liquid chromatography (HPLC) coupled with a sensitive, element-specific detector like inductively coupled plasma mass spectrometry (ICP-MS) is a powerful technique for this purpose. nih.gov HPLC can effectively separate the non-volatile ionic degradation products (e.g., triethyllead and diethyllead cations) from any remaining parent compound and from inorganic lead. nih.gov The subsequent ICP-MS detection provides extremely low detection limits, making it possible to track the appearance of trace-level degradation products over time. nih.govresearchgate.net
Mass spectrometry (MS), particularly when coupled with separation techniques like HPLC or GC, is crucial for the structural elucidation of unknown byproducts. mdpi.com While GC-based methods are excellent for the parent tetraalkyllead compound, HPLC is better suited for the more polar and ionic degradation products.
Table 5: Potential Degradation Products of this compound and Analytical Methods for Identification
| Potential Degradation Product | Chemical Formula | Analytical Technique(s) |
| Triethyllead cation | (C₂H₅)₃Pb⁺ | HPLC-ICP-MS, HPLC-ES-MS |
| Diethyllead cation | (C₂H₅)₂Pb²⁺ | HPLC-ICP-MS |
| Ethyllead cation | (C₂H₅)Pb³⁺ | HPLC-ICP-MS |
| Inorganic Lead | Pb²⁺ | HPLC-ICP-MS, ICP-AES |
Emerging Research and Potential Applications of Triethylmethyllead in Advanced Chemical Synthesis and Materials Science
Triethylmethyllead as a Precursor in Catalysis Research
The exploration of this compound as a precursor in catalysis is a field with minimal direct research. However, the broader class of organometallic compounds is central to the development of catalysts. While specific studies detailing the catalytic applications of this compound are not prominent in publicly available research, its potential can be inferred from the known reactivity of similar compounds. For instance, a document from Atlas Copco lists "this compound" in a substance list with a "P" classification, though further details on its catalytic use are not provided. atlascopco.com
Generally, organometallic precursors are utilized to synthesize well-defined catalytic sites on a support material or to act as homogeneous catalysts. The reactivity of the carbon-lead bond in this compound could theoretically be harnessed to deliver lead atoms or alkyl groups to a catalytic system. Research into lead(II) complexes has shown their potential as heterogeneous catalysts in reactions like the cyanosilylation of aldehydes, suggesting that lead-containing compounds have a place in modern catalysis.
A significant hurdle for the use of this compound in catalysis is the well-documented toxicity of organolead compounds. This has led to a general decline in their use and may explain the scarcity of research into their catalytic applications in favor of less toxic alternatives.
| Compound | CAS Number | Molecular Formula | Potential Catalytic Role |
| Triethylmethylplumbane | 1762-28-3 | C7H18Pb | Precursor for lead-based catalysts |
This interactive data table provides basic information on Triethylmethylplumbane.
Applications of this compound in the Formation of Complex Organic Architectures
This compound is recognized for its role as a reagent in organic synthesis, where it can be instrumental in the creation of intricate organic molecules. lookchem.com Its utility stems from its properties as a reducing agent, capable of donating electrons in chemical reactions, which is a valuable attribute for the formation of carbon-carbon bonds—a fundamental process in the synthesis of a wide array of organic compounds. lookchem.com
The weak carbon-lead bond in organolead compounds facilitates the homolytic cleavage to form free radicals, a property that was historically exploited in its anti-knocking function in gasoline. This reactivity can be repurposed in organic synthesis. Organolead compounds are generally more reactive than their organotin counterparts, which allows them to be used in the synthesis of sterically crowded biaryls through coupling reactions.
While specific, contemporary examples of this compound in the synthesis of complex natural products or pharmaceuticals are not widely reported, its potential is rooted in the fundamental principles of organometallic chemistry. The transfer of its methyl or ethyl groups to an organic substrate is a theoretical possibility in cross-coupling reactions, a cornerstone of modern synthetic chemistry. wikipedia.orgcem.commerckmillipore.comyoutube.com However, the prevalence of more efficient and less toxic reagents, such as those based on palladium, nickel, and iron, has likely limited the exploration of this compound in this capacity. nih.gov
| Reaction Type | Role of Organolead Compound | Potential Application |
| Cross-Coupling Reactions | Transmetalation agent (theoretical) | Formation of C-C bonds in complex molecules |
| Radical Reactions | Radical initiator | Initiation of polymerization or other radical-mediated transformations |
This interactive data table outlines the potential applications of organolead compounds like this compound in organic synthesis.
Investigations into this compound's Role in Novel Materials Development
The investigation into this compound's role in the development of novel materials is another area where direct research is sparse. However, the broader field of materials science frequently employs organometallic precursors for the synthesis of thin films and nanomaterials through processes like Chemical Vapor Deposition (CVD) and Atomic Layer Deposition (ALD). beilstein-journals.orgdtic.milaalto.fimdpi.comgoogle.com
The volatility of organometallic compounds is a key property for their use as precursors in vapor deposition techniques. This compound, as a liquid with a defined boiling point, theoretically possesses the necessary volatility to be used in such processes. The thermal decomposition of this compound could potentially lead to the deposition of lead-containing thin films or nanoparticles. The composition and properties of these materials would be dependent on the deposition conditions and the presence of other reactive gases.
Despite this theoretical potential, the practical application of this compound as a precursor for novel materials is not documented in available research. The focus in this field has been on other organometallic compounds that are less hazardous and offer better control over the material properties. The environmental and health risks associated with organolead compounds likely preclude their use in all but the most specialized and contained applications. europa.euepa.govplymouth.ac.ukdss.go.thneiwpcc.org
| Deposition Technique | Role of Organometallic Precursor | Potential Material Outcome |
| Chemical Vapor Deposition (CVD) | Volatile source of metal atoms | Lead-containing thin films |
| Atomic Layer Deposition (ALD) | Self-limiting surface reactions | Precisely controlled lead-based layers |
This interactive data table illustrates the potential, though currently unexplored, role of organometallic precursors like this compound in materials science.
Q & A
Basic Research Questions
Q. What are the established synthetic pathways for triethylmethyllead, and how can reproducibility be ensured in laboratory settings?
- Methodological Answer : this compound synthesis typically involves alkylation of lead halides using Grignard or organoaluminum reagents. To ensure reproducibility:
- Document reagent purity, reaction temperatures, and stoichiometric ratios explicitly .
- Include detailed characterization data (e.g., NMR, elemental analysis) for novel compounds; for known compounds, cite prior literature verifying spectral signatures .
- Provide step-by-step protocols in the main text or supplementary materials, specifying equipment calibration and inert atmosphere requirements .
Q. What analytical techniques are most reliable for characterizing this compound’s structural and thermal properties?
- Methodological Answer :
- Structural analysis : Use and NMR to confirm alkyl group connectivity. Cross-validate with X-ray crystallography if single crystals are obtainable .
- Thermal stability : Employ thermogravimetric analysis (TGA) under inert conditions to avoid oxidative decomposition artifacts. Pair with differential scanning calorimetry (DSC) to identify phase transitions .
- Quantitative purity : Combine elemental analysis with gas chromatography (GC) to detect volatile impurities .
Q. What safety protocols are critical when handling this compound in laboratory environments?
- Methodological Answer :
- Use gloveboxes or fume hoods for all manipulations due to its neurotoxic and volatile nature .
- Implement waste management plans for lead-containing byproducts, adhering to institutional hazardous material guidelines .
- Document emergency procedures (e.g., spill containment, first aid) in experimental protocols .
Advanced Research Questions
Q. How can researchers resolve contradictory data in this compound’s reactivity studies, such as inconsistent NMR or kinetic results?
- Methodological Answer :
- Data validation : Replicate experiments under identical conditions, ensuring reagent batch consistency and environmental controls (e.g., humidity, oxygen levels) .
- Statistical analysis : Apply multivariate regression to identify confounding variables (e.g., trace moisture in solvents). Use error bars and confidence intervals in kinetic plots .
- Cross-technique correlation : Compare NMR findings with IR or mass spectrometry to rule out spectral misinterpretation .
Q. What computational modeling approaches best predict this compound’s environmental interactions and degradation pathways?
- Methodological Answer :
- Quantum mechanics (QM) : Use density functional theory (DFT) to model bond dissociation energies and reaction intermediates .
- Molecular dynamics (MD) : Simulate solvation effects in aqueous systems to predict hydrolysis rates .
- Validation : Benchmark computational results against experimental degradation studies (e.g., HPLC monitoring of byproducts) .
Q. How should researchers design experiments to investigate this compound’s neurotoxic mechanisms at the molecular level?
- Methodological Answer :
- In vitro models : Use neuronal cell lines (e.g., SH-SY5Y) with controlled exposure durations. Measure lead uptake via ICP-MS and correlate with cytotoxicity assays (e.g., MTT) .
- Molecular targets : Apply fluorescence tagging to track this compound binding to proteins (e.g., glutathione pathways) .
- Ethical compliance : Obtain institutional review board (IRB) approval for biological studies and disclose conflicts of interest .
Data Presentation and Reproducibility
Q. What strategies optimize the presentation of complex this compound datasets in publications?
- Methodological Answer :
- Tables : Summarize key physicochemical properties (e.g., melting point, solubility) with error margins. Limit main text tables to critical data; archive raw datasets in repositories .
- Figures : Use color-coded schemes for reaction mechanisms and 3D molecular structures. Avoid overcrowding spectra; highlight diagnostic peaks in supplementary materials .
- Reproducibility : Share detailed synthetic protocols via platforms like Zenodo or Figshare, including machine-readable metadata .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
